molecular formula C7H12N4O B8486257 N-(1H-1,2,4-triazol-3-yl)pivalamide

N-(1H-1,2,4-triazol-3-yl)pivalamide

Cat. No.: B8486257
M. Wt: 168.20 g/mol
InChI Key: SGMIAXRIBCAZOQ-UHFFFAOYSA-N
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Description

N-(1H-1,2,4-Triazol-3-yl)pivalamide is a triazole-based compound featuring a pivalamide (2,2-dimethylpropanamide) group attached to the 3-position of the 1H-1,2,4-triazole ring.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

2,2-dimethyl-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C7H12N4O/c1-7(2,3)5(12)10-6-8-4-9-11-6/h4H,1-3H3,(H2,8,9,10,11,12)

InChI Key

SGMIAXRIBCAZOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=NN1

Origin of Product

United States

Comparison with Similar Compounds

Rodenticidal Activity: Acetamide and Pyridine Ester Derivatives

Compounds sharing the N-(1H-1,2,4-triazol-3-yl) backbone with varying acyl groups demonstrate significant differences in toxicity and efficacy:

Compound Name LD₅₀ (mg/kg) Field Efficacy (%) Key Biological Effects Reference
2-Cyano-N-(1H-1,2,4-triazol-3-yl)acetamide (1) 391.7 61.9 Elevated AST, ALT, urea, creatinine; reduced total protein; hepatic/kidney necrosis
Ethyl 2-amino-5-cyano-1,6-dihydro-6-oxo-1-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylate (3) 160.6 68.4 Similar hepatorenal toxicity but higher potency and field efficacy vs. compound 1
Zinc phosphide (reference) N/A 81.0 Industry-standard rodenticide

Key Findings :

  • The pyridine ester derivative (3) exhibits nearly 2.5× greater acute toxicity (lower LD₅₀) than the acetamide analog (1), likely due to enhanced bioavailability from the ester group .
  • Both compounds induce hepatorenal damage, but compound 3 shows superior field efficacy (68.4% vs. 61.9%), suggesting structural optimization improves environmental stability or bait uptake .

Anticonvulsant Activity: Benzothiazole-Triazole Hybrids

Triazole derivatives conjugated with benzothiazole moieties demonstrate notable central nervous system (CNS) activity:

Compound Name ED₅₀ (MES Test, mg/kg) Protective Index (PI) Key Substituents Reference
2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j) 54.8 9.30 (scPTZ) 4-Fluorobenzyl, thioether linkage
Standard Anticonvulsants (e.g., Phenytoin) ~10–30 2–4 N/A

Key Findings :

  • Compound 5j outperforms standard drugs in protective index (PI), a measure of safety margin, due to its fluorobenzyl group enhancing target selectivity and reducing neurotoxicity .
  • The thioether linkage between triazole and benzothiazole may improve blood-brain barrier penetration compared to carboxamide derivatives .

Antimicrobial Activity: Pyridinyl-Benzamide Derivatives

N-[5-(4-Pyridinyl)-1H-1,2,4-triazol-3-yl]-benzamide (Compound 1 in ) exhibits broad-spectrum antibacterial activity:

Property Value/Observation Reference
Antimicrobial Activity Effective against 8 pathogenic bacteria
Synergistic Effect Enhanced by pyruvic acid and methyloacetone
Functional Groups Benzamide, pyridinyl-triazole

Key Findings :

  • The benzamide group contributes to hydrogen bonding with bacterial enzymes, while the pyridinyl-triazole moiety may disrupt microbial membrane integrity .
  • Synergy with small organic acids suggests combinatorial formulations could lower effective doses .

Stereochemical and Physicochemical Considerations

Enantiomeric triazole carboxamides (e.g., compounds 96, 97, 101, 102 in ) highlight the impact of stereochemistry:

Compound (Enantiomer Pair) SFC Retention Time Purity (%) Key Substituents
96 (I) vs. 97 (II) 1.41 vs. 2.45 >98 3-(Trifluoromethyl)phenyl cyclopropyl
101 (I) vs. 102 (II) 1.29 vs. 1.99 >98 6-(Difluoromethyl)pyridinyl cyclopropyl

Key Findings :

  • Enantiomers with shorter retention times (e.g., 96-I, 101-I) may exhibit preferable pharmacokinetic profiles due to differential protein binding or metabolic clearance .
  • Fluorinated substituents (e.g., CF₃, CF₂H) enhance metabolic stability and target affinity, a feature relevant to N-(1H-1,2,4-triazol-3-yl)pivalamide’s pivalamide group .

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